molecular formula C17H24N2O2 B4791405 N-cyclopentyl-4-(pentanoylamino)benzamide

N-cyclopentyl-4-(pentanoylamino)benzamide

Cat. No. B4791405
M. Wt: 288.4 g/mol
InChI Key: LABPQYOLCWKUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-(pentanoylamino)benzamide (CPB) is a compound that has gained attention in recent years due to its potential applications in scientific research. CPB is a small molecule that is capable of selectively inhibiting the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.

Mechanism of Action

N-cyclopentyl-4-(pentanoylamino)benzamide selectively inhibits the activity of a protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BRD4, N-cyclopentyl-4-(pentanoylamino)benzamide can alter the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-(pentanoylamino)benzamide are largely dependent on the specific biological process being studied. In cancer research, N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to inhibit tumor growth and induce cell death in cancer cells. In other studies, N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-4-(pentanoylamino)benzamide is its selectivity for BRD4, which allows researchers to study the specific effects of inhibiting this protein. However, N-cyclopentyl-4-(pentanoylamino)benzamide also has limitations, particularly in terms of its solubility and stability. These factors can make it difficult to use N-cyclopentyl-4-(pentanoylamino)benzamide in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-cyclopentyl-4-(pentanoylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, N-cyclopentyl-4-(pentanoylamino)benzamide could be used in combination with other drugs or therapies to enhance their effectiveness in treating various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-4-(pentanoylamino)benzamide and its potential applications in a variety of scientific fields.

Scientific Research Applications

N-cyclopentyl-4-(pentanoylamino)benzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. The protein that N-cyclopentyl-4-(pentanoylamino)benzamide inhibits is known to play a role in the development and progression of certain types of cancer, and N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to have anti-tumor effects in preclinical studies.

properties

IUPAC Name

N-cyclopentyl-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-3-8-16(20)18-15-11-9-13(10-12-15)17(21)19-14-6-4-5-7-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABPQYOLCWKUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-4-(pentanoylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-4-(pentanoylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-4-(pentanoylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-4-(pentanoylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-4-(pentanoylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-4-(pentanoylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.